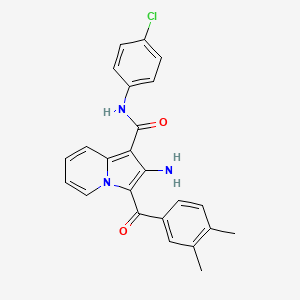

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide

Description

2-Amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a central indolizine scaffold substituted with three key groups:

- A 2-amino group at position 2 of the indolizine ring.

- A 3-(3,4-dimethylbenzoyl) group at position 3, introducing steric bulk and electron-donating methyl substituents.

- An N-(4-chlorophenyl)carboxamide moiety at position 1, featuring an electron-withdrawing para-chloro substituent.

Properties

IUPAC Name |

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClN3O2/c1-14-6-7-16(13-15(14)2)23(29)22-21(26)20(19-5-3-4-12-28(19)22)24(30)27-18-10-8-17(25)9-11-18/h3-13H,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUAMEBUFAEWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)Cl)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)indolizine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indolizine core with substituents that enhance its pharmacological properties. The presence of the chlorophenyl and dimethylbenzoyl groups is significant in determining its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and viral replication. Research indicates that it may act through the following mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit various protein kinases that play crucial roles in cell signaling pathways associated with cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

- Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties, particularly against human adenoviruses (HAdV). These compounds can interfere with viral DNA replication processes, thereby reducing viral load .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

| Activity | IC50/EC50 Values | Reference |

|---|---|---|

| Anti-proliferative (Cancer) | 0.15 - 1.4 µM | |

| Antiviral (HAdV) | IC50 = 0.27 µM | |

| Cytotoxicity (CC50) | CC50 = 156.8 µM | |

| Selectivity Index (SI) | SI > 100 |

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of similar indolizine derivatives on various cancer cell lines, including HeLa and MDA-MB-231. The results indicated significant inhibition of cell growth, correlating with the structural features of the compounds used .

- Antiviral Efficacy : Another investigation focused on the antiviral potential against HAdV. The study highlighted that certain derivatives exhibited low cytotoxicity while maintaining potent antiviral effects, suggesting a favorable therapeutic window for further development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Position Effects: The para-chloro group in the target compound (vs. 3,4-Dimethylbenzoyl (target and Analog 4) introduces steric bulk and electron-donating effects, which could stabilize π-π interactions in hydrophobic binding pockets .

Electronic Properties :

- Nitro groups (Analog 3) increase electrophilicity, enhancing reactivity but possibly reducing metabolic stability compared to methyl or methoxy substituents .

- Methoxy groups (Analog 1 and 5) improve solubility but may undergo demethylation in vivo, limiting bioavailability .

The 4-ethylphenyl group in Analog 6 may enhance membrane permeability due to increased hydrophobicity, a trait absent in the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.